molecular formula C10H10O B2824684 2-Ethynyl-4-methoxy-1-methylbenzene CAS No. 1691719-04-6

2-Ethynyl-4-methoxy-1-methylbenzene

Cat. No.: B2824684
CAS No.: 1691719-04-6
M. Wt: 146.189
InChI Key: SIJFNCWJHFBRMF-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methoxy-1-methylbenzene is an organic compound with the molecular formula C10H10O It is an aromatic acetylene derivative, characterized by the presence of an ethynyl group (-C≡CH) attached to a benzene ring substituted with a methoxy group (-OCH3) and a methyl group (-CH3)

Scientific Research Applications

2-Ethynyl-4-methoxy-1-methylbenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the design of bioactive molecules and pharmaceuticals.

    Medicine: Research into its potential therapeutic applications includes the development of drugs targeting specific molecular pathways.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Safety and Hazards

“2-Ethynyl-4-methoxy-1-methylbenzene” is classified under GHS07 for safety and hazards . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that this compound is an aromatic acetylene derivative , which suggests that it may interact with various biological targets, such as enzymes or receptors, that have affinity for aromatic compounds.

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism may be relevant to the action of 2-Ethynyl-4-methoxy-1-methylbenzene.

Biochemical Pathways

It is known that benzene derivatives can participate in multistep synthesis reactions , which may involve various biochemical pathways

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its absorption and distribution

Result of Action

It has been reported that the compound can react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts . This suggests that the compound may have the ability to participate in cycloaddition reactions, which could lead to various molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4-methoxy-1-methylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions to introduce the ethynyl, methoxy, and methyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis and the use of Earth-abundant metal catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-4-methoxy-1-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or hydroxylated derivatives .

Comparison with Similar Compounds

Comparison: 2-Ethynyl-4-methoxy-1-methylbenzene is unique due to its specific substitution pattern on the benzene ring. The presence of both methoxy and methyl groups, along with the ethynyl group, imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-ethynyl-4-methoxy-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-4-9-7-10(11-3)6-5-8(9)2/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJFNCWJHFBRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1691719-04-6
Record name 2-ethynyl-4-methoxy-1-methylbenzene
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